molecular formula C17H14ClFN4O B2956009 2-chloro-6-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034586-50-8

2-chloro-6-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2956009
CAS No.: 2034586-50-8
M. Wt: 344.77
InChI Key: VUXSIJLQXFBCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates multiple heterocyclic systems, including a benzamide core, a pyridine ring, and an imidazole moiety. The imidazole ring is a well-established pharmacophore in medicinal chemistry, known for its broad range of biological activities and its presence in numerous commercially available drugs . Compounds featuring similar imidazole and benzimidazole scaffolds have been extensively studied and demonstrated versatile biological properties, making them valuable tools for pharmaceutical research . This specific compound is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate or building block in the development of novel bioactive molecules. Researchers can utilize it to explore potential mechanisms of action against various biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c18-12-4-3-5-13(19)15(12)17(24)22-9-11-23-10-8-21-16(23)14-6-1-2-7-20-14/h1-8,10H,9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXSIJLQXFBCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and inhibition of specific enzymatic pathways. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its efficacy against different biological targets.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro and fluoro substituent on a benzamide core, linked to a pyridinyl-imidazolyl moiety. The molecular formula is C16H17ClFN4OC_{16}H_{17}ClFN_4O, and its molecular weight is approximately 335.79 g/mol.

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor for various kinases involved in cancer progression. Specifically, it has shown promise as an inhibitor of the FGFR (Fibroblast Growth Factor Receptor) pathway, which is crucial for tumor growth and survival.

Table 1: Biological Activity Overview

Activity IC50 Value (nM) Target Reference
FGFR1 Inhibition15.0Enzymatic Assay
Anti-proliferative Activity642.1Cellular Assay
FGFR1 Inhibition (Optimized)2.9Enzymatic Assay
Cellular Activity (Optimized)40.5Cellular Assay

Case Studies

Several studies have evaluated the effectiveness of this compound against various cancer cell lines:

  • Study on Cancer Xenografts : In vivo experiments demonstrated that the compound significantly delayed tumor growth in xenograft models, indicating its potential as a therapeutic agent in cancer treatment.
  • Inhibition of HIV-1 : Related compounds with similar structural features have shown potent activity against HIV-1, suggesting that modifications to the structure can lead to broad-spectrum antiviral agents. The efficacy against HIV mutants indicates a potential for further development in antiviral therapies .
  • Kinase Inhibition Profiles : The compound's structural analogs were assessed for their ability to inhibit RET kinase activity, with promising results indicating moderate to high potency in ELISA-based assays .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the benzamide and imidazole rings significantly enhance biological activity. The presence of halogen atoms (chlorine and fluorine) appears to be crucial for optimizing binding affinity and selectivity towards target enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzamide Derivatives with Phenethylamine Linkers

Compound A : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine group.
  • Synthesis : 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .
  • Properties : Melting point = 90°C; lacks halogen substituents.
  • Key Difference : The absence of chloro/fluoro groups and the imidazole-pyridine system reduces electronic complexity compared to the target compound.

Compound B : 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)

  • Structure : 2-hydroxybenzamide analog of Rip-B.
  • Synthesis : 34% yield via reaction of methyl salicylate with 3,4-dimethoxyphenethylamine .
  • Key Difference : Polar hydroxyl substituent contrasts with the electron-withdrawing chloro/fluoro groups in the target compound, affecting solubility and binding interactions.
Table 1: Comparison of Benzamide Analogs
Property Target Compound Rip-B Rip-D
Substituents 2-Cl, 6-F, imidazole-pyridine 3,4-OCH₃ 2-OH, 3,4-OCH₃
Melting Point (°C) N/A 90 96
Synthesis Yield (%) N/A 80 34

Benzoimidazole Derivatives with Halogen Substituents

Compound C : 2-Chloro-6-fluoro-1H-benzo[d]imidazole

  • Structure : Benzoimidazole core with Cl and F at positions 2 and 4.
  • Similarity Score : 0.82 (structural resemblance due to halogen positions) .
  • Key Difference : Lacks the benzamide and pyridine-imidazole-ethyl chain, simplifying the scaffold.

Compound D : 2-Chloro-7-fluoro-1H-benzo[d]imidazole

  • Structure : Benzoimidazole with Cl and F at positions 2 and 5.
  • Similarity Score : 0.78 .
  • Key Difference : Altered halogen positioning may influence steric and electronic properties compared to the target compound.
Table 2: Benzoimidazole Analogs
Property Target Compound Compound C Compound D
Core Structure Benzamide + imidazole-pyridine Benzoimidazole Benzoimidazole
Halogen Positions 2-Cl, 6-F (benzamide) 2-Cl, 6-F (core) 2-Cl, 7-F (core)

Pyridazinone-Linked Benzamide Analogs

Compound E : 2-Chloro-6-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Structure: Benzamide with Cl/F substituents linked to a pyridazinone ring via an ethyl chain.
  • Molecular Weight : 401.8 g/mol .
Table 3: Heterocyclic System Comparison
Property Target Compound Compound E
Heterocycle Imidazole-pyridine Pyridazinone
Molecular Weight ~400 (estimated) 401.8
Functional Groups Chloro, fluoro Chloro, fluoro, methoxy

Research Findings and Implications

  • Heterocyclic Diversity: The imidazole-pyridine system in the target compound offers distinct binding modes compared to benzoimidazoles (Compounds C/D) or pyridazinones (Compound E), which may influence target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.